1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane
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Overview
Description
1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane is a cyclic tetraamine compound with the molecular formula C29H38N4S and a molecular weight of 474.7 g/mol . This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane typically involves the reaction of 1,4,7,10-tetraazacyclododecane with 2-(triphenylmethylthio)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the triphenylmethylthio group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane involves its ability to chelate metal ions. The compound’s tetraamine structure allows it to form stable complexes with various metal ions, which can then participate in catalytic or therapeutic processes. The triphenylmethylthio group can also undergo chemical modifications, further enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane: The parent compound without the triphenylmethylthio group.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: A derivative with carboxylate groups that enhance its metal-chelating properties.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetramethyl: A methylated derivative with different solubility and reactivity properties.
Uniqueness
1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane is unique due to the presence of the triphenylmethylthio group, which imparts distinct chemical properties and reactivity. This group allows for additional chemical modifications and enhances the compound’s ability to interact with various substrates and metal ions .
Properties
CAS No. |
952505-29-2 |
---|---|
Molecular Formula |
C₂₉H₃₈N₄S |
Molecular Weight |
474.7 |
Origin of Product |
United States |
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